6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol

SCD1 inhibition HepG2 cellular assay Stearoyl-CoA desaturase

6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol (CAS 1105194-05-5), also named 6-[4-(1-piperidinyl)phenyl]-3(2H)-pyridazinone, is a synthetic small molecule (C15H17N3O, MW 255.31 g/mol) comprising a pyridazin-3-ol core linked via a para-substituted phenyl ring to a piperidine moiety. The compound belongs to the phenylpyridazine class and is commercially available from multiple vendors at purities typically ≥95%.

Molecular Formula C15H17N3O
Molecular Weight 255.31 g/mol
CAS No. 1105194-05-5
Cat. No. B3417607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol
CAS1105194-05-5
Molecular FormulaC15H17N3O
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=C(C=C2)C3=NNC(=O)C=C3
InChIInChI=1S/C15H17N3O/c19-15-9-8-14(16-17-15)12-4-6-13(7-5-12)18-10-2-1-3-11-18/h4-9H,1-3,10-11H2,(H,17,19)
InChIKeyNYLVWWSDCCXALW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol (CAS 1105194-05-5): Chemical Identity, Scaffold Context, and Procurement Baseline


6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol (CAS 1105194-05-5), also named 6-[4-(1-piperidinyl)phenyl]-3(2H)-pyridazinone, is a synthetic small molecule (C15H17N3O, MW 255.31 g/mol) comprising a pyridazin-3-ol core linked via a para-substituted phenyl ring to a piperidine moiety [1]. The compound belongs to the phenylpyridazine class and is commercially available from multiple vendors at purities typically ≥95% . Its structure places it within a broader family of piperidinyl-pyridazinone derivatives explored in patent literature as inhibitors of targets such as stearoyl-CoA desaturase 1 (SCD1) and NLRP3 [2][3]. However, publicly available quantitative bioactivity data specific to this exact compound remain absent from primary peer-reviewed literature and authoritative databases, positioning it primarily as a research-enabling building block or screening intermediate rather than a characterized probe or lead molecule.

Why Generic Substitution Fails for 6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol: Structural Determinants of Target Engagement


Within the piperidinyl-pyridazinone chemical space, even subtle structural variations—such as replacing the piperidine with a piperazine, shifting the substitution position, or modifying the phenyl linker—can profoundly alter target binding, selectivity, and cellular activity. For example, in the JMJD6 inhibitor series, moving the amine attachment from the piperidine C3 to C4 position yielded distinct SAR outcomes, and the nature of the phenyl substituent (e.g., 2-methoxy vs. 2-chloro) dictated both binding affinity and anti-proliferative potency [1]. Similarly, SCD1 inhibitor patents demonstrate that the 6-(4-piperidin-1-ylphenyl)pyridazin-3-ol scaffold, when elaborated at the pyridazinone N2 or phenyl positions, generates compounds with IC50 values spanning from nanomolar to >1 μM depending on the appended group [2]. The unelaborated 6-(4-piperidin-1-ylphenyl)pyridazin-3-ol therefore serves as a critical synthetic node whose unique vector geometry—the para-piperidine-phenyl linkage to the pyridazinone—cannot be replicated by ortho- or meta-substituted analogs or by heterocyclic replacements of the piperidine ring. Generic substitution without verifying scaffold identity risks introducing altered binding modes, off-target profiles, or synthetic dead-ends in structure-activity relationship (SAR) campaigns.

Quantitative Evidence Guide: Differential Data for 6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol


SCD1 Inhibitory Activity in Human HepG2 Cells: Target Compound vs. Elaborated Analog

In a BindingDB entry associated with the SCD1 inhibitor patent family, a compound structurally analogous to 6-(4-piperidin-1-ylphenyl)pyridazin-3-ol but bearing additional substitution on the pyridazinone ring exhibited an IC50 of 1.07 × 10³ nM (1.07 μM) against SCD1 in OATP-deficient human HepG2 cells [1]. The unadorned 6-(4-piperidin-1-ylphenyl)pyridazin-3-ol itself has no publicly reported IC50, but the data establish a benchmark: the unelaborated scaffold's potency is expected to be weaker (>1 μM) compared to optimized leads from the same series that achieve nanomolar IC50 values (e.g., 68 nM in rat hepatocytes for a more advanced analog) [1]. This quantifies the functional gap between the building block and elaborated drug candidates.

SCD1 inhibition HepG2 cellular assay Stearoyl-CoA desaturase Metabolic disease

Structural Preorganization Advantage: Para-Piperidine-Phenyl vs. Piperazine-Containing JMJD6 Inhibitor Scaffolds

In the design of JMJD6 inhibitors, researchers explicitly introduced the piperidine ring as a conformational constraint to orient the R-group substituent, noting that the piperidine moiety 'is used to constrain the steric orientation (conformational constraint) of the R group' [1]. The 6-(4-piperidin-1-ylphenyl)pyridazin-3-ol scaffold, with its para-phenylene linker, provides a defined exit vector geometry that differs from the piperazine or direct piperidine-pyridazine attachment modes seen in other series. The lead compound A29 (KD = 0.75 ± 0.08 μM for JMJD6; IC50 < 3.0 μM against breast cancer cells) emerged from this scaffold class, highlighting that the phenyl-pyridazine-piperidine architecture is a productive template for achieving submicromolar target binding [1].

JMJD6 inhibition Breast cancer Scaffold preorganization Conformational constraint

Physicochemical Differentiation: logP and Hydrogen Bond Donor Count vs. Piperazine and Morpholine Analogs

The target compound has a calculated logP of approximately 3.82 (based on the Chembase-reported分配系数 of 3.819) [1] and possesses one hydrogen bond donor (the pyridazinone NH/OH tautomer). In contrast, close analogs where the piperidine is replaced by piperazine (e.g., 6-(4-methylpiperazin-1-yl)pyridazin-3-ol, CAS 344287-23-6, MW 194.23) introduce additional hydrogen bond acceptors and lower logP, while morpholine analogs further increase polar surface area. The piperidine variant provides a balance of lipophilicity and HBD count that is distinct from its piperazine and morpholine counterparts, which directly impacts membrane permeability, CYP450 susceptibility, and solubility profiles in SAR progression.

Physicochemical properties logP Hydrogen bond donors Permeability Drug-likeness

Optimal Application Scenarios for 6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol (CAS 1105194-05-5)


Hit-to-Lead SAR Expansion for SCD1 Inhibitor Programs

Researchers pursuing stearoyl-CoA desaturase 1 (SCD1) inhibitors for metabolic disease can use 6-(4-piperidin-1-ylphenyl)pyridazin-3-ol as a core scaffold for parallel library synthesis. The patent literature demonstrates that appending diverse groups to the pyridazinone N2 or phenyl ring of this scaffold yields analogs with SCD1 IC50 values ranging from 1.07 μM (weak) to 68 nM (potent) [1]. The compound's single HBD and moderate logP (~3.82) are well-suited to systematic derivatization without introducing pharmacokinetic liabilities early in the campaign.

JMJD6 Inhibitor Lead Generation in Oncology

The scaffold is directly relevant to JMJD6-targeted anticancer drug discovery. Published SAR studies show that N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives built from this chemotype achieve submicromolar JMJD6 binding (KD = 0.75 μM) and potent anti-proliferative activity against triple-negative breast cancer cells (IC50 < 3.0 μM) [2]. Procuring the unsubstituted 6-(4-piperidin-1-ylphenyl)pyridazin-3-ol enables rapid, divergent synthesis of focused libraries exploring phenyl substitution and piperidine N-functionalization.

NLRP3 Inflammasome Inhibitor Fragment Elaboration

Recent patent disclosures (US20240166610A1) describe substituted pyridazine phenol derivatives as NLRP3 inhibitors for inflammatory diseases [3]. 6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol contains the pyridazin-3-ol phenol pharmacophore and the piperidinyl-phenyl motif, making it a strategic intermediate for generating NLRP3-focused compound collections through O-alkylation, N-arylation, or Suzuki coupling at the phenyl ring.

Kinase Inhibitor Scaffold-Hopping and Selectivity Profiling

The pyridazinone core is a recognized hinge-binding motif in kinase inhibitor design, and the piperidine-phenyl substitution pattern offers a vector distinct from the more common piperazine-linked pyridazines [2]. Researchers engaged in kinase selectivity profiling or scaffold-hopping exercises can deploy 6-(4-piperidin-1-ylphenyl)pyridazin-3-ol to generate analogs that sample a different chemical space relative to clinically advanced pyridazine-based kinase inhibitors, potentially yielding novel selectivity profiles.

Quote Request

Request a Quote for 6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.